molecular formula C25H25NO9 B1664947 Amrubicin CAS No. 110267-81-7

Amrubicin

Cat. No. B1664947
CAS RN: 110267-81-7
M. Wt: 483.5 g/mol
InChI Key: VJZITPJGSQKZMX-XDPRQOKASA-N
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Description

Amrubicin is a third-generation synthetic anthracycline . It’s currently in development for the treatment of small cell lung cancer . It was approved and launched for sale in Japan in 2002 based on Phase 2 efficacy data in both SCLC and NSCLC . Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology .


Synthesis Analysis

Amrubicin is a novel synthetic 9-aminoanthracycline derivative . It is converted enzymatically to its C-13 hydroxy metabolite, amrubicinol, whose cytotoxic activity is 10–100 times that of amrubicin . The synthetic pathways of amrubicin preferably employ an anthracycline compound as a starting material . The methods of synthesis include a glycosylation reaction whereby an algycon of amrubicin or structural analog thereof is glycosylated to produce the final product .


Molecular Structure Analysis

The molecular formula of Amrubicin is C25H25NO9 . The average molecular weight is 483.473 Da . The structure of Amrubicin includes 5 defined stereocentres .


Chemical Reactions Analysis

Amrubicin has been associated with several adverse reactions. These include interstitial lung disease , neutropenia, thrombocytopenia, and diarrhoea . These reactions were manageable and included grade 3 neutropenia and thrombocytopenia, grade 4 anaemia, grade 2 alopecia, and grade 1 nausea and anorexia .


Physical And Chemical Properties Analysis

The physical and chemical properties of Amrubicin include a molecular formula of C25H25NO9 and an average molecular weight of 483.473 Da . More detailed physical and chemical properties may be available from specialized databases or scientific literature.

Scientific Research Applications

Safety And Hazards

When handling Amrubicin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14-,15+,16-,17-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZITPJGSQKZMX-XDPRQOKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not soluble in water, but soluble in DMSO
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As an anthracycline, amrubicin has antimitotic and cytotoxic activity through a variety of mechanisms of action. Amrubicin is found to form complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex, which prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes. Topoisomerase II is an enzyme located in the nucleus that regulates DNA structure through double-strand breakage and re-ligation, therefore modulating DNA replication and transcription. Inhibition of the enzyme leads to inhibition of DNA replication and halt cell growth with an arrest of the cell cycle occurring at the G2/M phase. The mechanism by which amrubicin inhibits DNA topoisomerase II is believed to be through stabilization of the cleavable DNA–topo II complex, ending in re-ligation failure and DNA strand breakage. DNA damage triggers activation of caspase-3 and -7 and cleavage of the enzyme PARP (Poly ADP ribose polymerase), leading to apoptosis and a loss of mitochondrial membrane potential. Amrubicin, like all anthracyclines, intercalates into DNA and produces reactive oxygen free radicals via interaction with NADPH, which causes cell damage. Compared with doxorubicin, another member of the anthracycline drug class, amrubicin binds DNA with a 7-fold lower affinity and therefore, higher concentrations of amrubicin are necessary to promote DNA unwinding.
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amrubicin

CAS RN

110267-81-7
Record name Amrubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110267-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110267817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMRUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93N13LB4Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172-174
Record name Amrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Amrubicin and how does it differ from other anthracyclines?

A: Amrubicin [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, Amrubicin is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of Amrubicin is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]

Q2: How does Amrubicin interact with its target and what are the downstream effects?

A: Amrubicin, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]

Q3: What is Amrubicinol and what is its role in the activity of Amrubicin?

A: Amrubicinol is the C-13 hydroxy metabolite of Amrubicin, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than Amrubicin, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]

Q4: Does the presence of cisplatin affect the metabolism of Amrubicin and Amrubicinol?

A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both Amrubicin and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []

Q5: What are the known mechanisms of resistance to Amrubicin?

A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for Amrubicin response. []

Q6: What is the role of the C609T polymorphism in NQO1 in Amrubicin resistance?

A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to Amrubicin treatment. []

Q7: How does Amrubicin compare to other chemotherapeutic agents in terms of efficacy?

A: In vitro studies have demonstrated that Amrubicin, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []

Q8: What are the potential benefits of combining Amrubicin with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?

A: Research suggests that combining Amrubicin with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with Amrubicin in K-ras mutated cells. []

Q9: Are there any clinical trial data supporting the efficacy of Amrubicin in cancer treatment?

A9: Yes, numerous clinical trials have explored the efficacy and safety of Amrubicin in various cancer types.

  • Metastatic Breast Cancer (MBC): A phase I/II trial investigating Amrubicin as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []

Q10: What are the common side effects and toxicities associated with Amrubicin?

A: The primary toxicity associated with Amrubicin is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, Amrubicin exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]

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